2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one
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Overview
Description
2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one is a complex organic compound that features a furan ring, a piperazine ring, and a pyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is subsequently reacted with a pyranone derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the piperazine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one involves its interaction with specific molecular targets. The furan and piperazine rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one: shares structural similarities with other piperazine and furan derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6/c25-17-12-16(29-14-19(17)30-15-20(26)23-5-1-2-6-23)13-22-7-9-24(10-8-22)21(27)18-4-3-11-28-18/h3-4,11-12,14H,1-2,5-10,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKUQUONQDVOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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